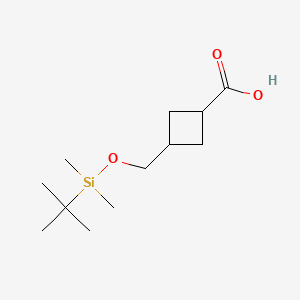

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-8-9-6-10(7-9)11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQOBCLTGHKEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Reduction

Reduction of 3-oxo-1-cyclobutanecarboxylic acid derivatives using NaBH₄ or LiAlH₄ generates the secondary alcohol. For instance:

Alkylation Strategies

Alkylation of cyclobutane enolates with formaldehyde or hydroxymethyl electrophiles offers an alternative pathway. For example:

-

Conditions : LDA-generated enolate reacts with formaldehyde in THF at −78°C, followed by acidic workup.

Silylation of the Hydroxymethyl Group

The tert-butyldimethylsilyl (TBS) group is introduced to protect the alcohol using TBSCl or TBSOTf:

Standard Silylation Protocol

Large-Scale Silylation

-

Optimization : Using triethylamine (2.2 eq) instead of imidazole improves scalability, as demonstrated for 4-((TBS)oxy)butan-1-amine synthesis (100% yield).

Oxidation to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

-

Conditions : LiOH (2 eq) in THF/H₂O (3:1) at 50°C for 6 hours.

-

Advantage : Avoids potential TBS deprotection under strongly acidic conditions.

Alternative Routes via Cyclobutane Functionalization

Ring-Closing Metathesis (RCM)

C–H Functionalization

-

Method : Pd-catalyzed C–H activation introduces hydroxymethyl groups directly to cyclobutane cores.

-

Limitation : Requires directing groups and specialized catalysts (e.g., Pd(OAc)₂/PhI(OAc)₂).

Analytical Characterization

Critical data for validating the target compound:

Challenges and Optimization Strategies

-

TBS Deprotection Risk : Acidic hydrolysis of esters may cleave TBS groups. Using buffered conditions (pH 4–5) during ester hydrolysis mitigates this.

-

Steric Hindrance : Bulky TBS groups slow reaction kinetics. Elevated temperatures (50–60°C) and polar solvents (DMF, MeCN) enhance silylation rates.

-

Purification : Silica gel chromatography with EtOAc/hexane (1:5) effectively separates silylated products.

Industrial-Scale Considerations

-

Cost Efficiency : TBSCl is expensive; recycling via distillation (bp 142–144°C) reduces costs.

-

Green Chemistry : Substituting CH₂Cl₂ with MeCN or EtOAc in silylation improves sustainability.

Recent Advances (2020–2025)

Chemical Reactions Analysis

Types of Reactions

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.

Substitution: The silyl ether group can be substituted under appropriate conditions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Chemistry

3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new compounds.

Reactions Involving the Compound:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: May produce alcohols or amines.

- Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly in drug development. The silyl ether group enhances stability during reactions, making it suitable for modifications aimed at improving biological activity.

Mechanism of Action:

The compound interacts with various biological targets, including enzymes and receptors, which can lead to significant effects on cellular processes.

Case Study:

A study investigated the compound's impact on cancer cell lines, revealing that it induces apoptosis through the inhibition of critical signaling pathways.

Material Science

The structural characteristics of this compound make it a candidate for developing novel materials with specific properties. Its unique chemical behavior can be harnessed to create materials with enhanced performance in various applications.

Research indicates that this compound exhibits notable biological activities:

1. Enzyme Inhibition

- Target: Protein farnesyltransferase (FTase)

- Result: Reduction in cell proliferation by disrupting Ras signaling pathways.

2. Antifungal Activity

- Mechanism: Inhibition of squalene synthetase, crucial for sterol biosynthesis in fungi.

- Result: Effective against strains such as Candida albicans.

Summary of Biological Activities

| Activity | Target/Pathway | Result |

|---|---|---|

| FTase Inhibition | Ras Protein | Reduced cell proliferation |

| Antifungal | Squalene Synthetase | Inhibited fungal growth |

Mechanism of Action

The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid depends on its specific application. In synthetic chemistry, it acts as a building block for more complex molecules. In medicinal chemistry, its effects are determined by its interactions with biological targets, which can include enzymes, receptors, or other proteins. The silyl ether group provides stability and protection during reactions, allowing for selective modifications .

Comparison with Similar Compounds

tert-Butyl 3-Oxocyclobutanecarboxylate (CAS: 145549-76-4)

Structural Differences :

- Contains a ketone (3-oxo) and tert-butyl ester group instead of the TBDMS-protected hydroxymethyl and carboxylic acid.

Synthesis and Applications : - Serves as a precursor for ketone-based reactions (e.g., Grignard additions). Unlike the target compound, its tert-butyl ester group requires acidic deprotection, whereas the TBDMS group is typically removed under mild fluoride conditions .

Key Properties : - Molecular Formula: C₉H₁₄O₃

- Molecular Weight: 170.21 g/mol

- Boiling Point: Not reported (unlike the methyl ester analog in , which boils at 56–59°C under reduced pressure) .

3-Hydroxy-3-(Trifluoromethyl)cyclobutanecarboxylic Acid (CAS: 1163729-47-2)

Structural Differences :

- Replaces the TBDMS-protected hydroxymethyl with a hydroxyl and trifluoromethyl group.

Reactivity and Applications : - The trifluoromethyl group enhances electron-withdrawing effects, increasing acidity (pKa ~1–2 vs. ~4–5 for the target compound). This makes it valuable in medicinal chemistry for improving metabolic stability .

Key Properties : - Molecular Formula: C₆H₇F₃O₃

- Molecular Weight: 184.12 g/mol

- Similarity Score: 0.95 (structural similarity to the target compound) .

Methyl 3-Methylenecyclobutanecarboxylate (CAS: 15963-40-3)

Structural Differences :

- Features a methyl ester and exocyclic methylene group instead of the TBDMS-protected hydroxymethyl.

Synthetic Utility : - Acts as a precursor for Diels-Alder reactions due to its conjugated diene system. The methyl ester group is less stable under basic conditions compared to the TBDMS ether .

Key Properties : - Molecular Formula: C₇H₁₀O₂

- Molecular Weight: 126.15 g/mol

- Boiling Point: 56–59°C at 20 Torr .

3-((tert-Butoxycarbonyl)Amino)cyclobutanecarboxylic Acid (CAS: 946152-72-3)

Structural Differences :

- Substitutes the TBDMS group with a tert-butoxycarbonyl (Boc)-protected amino group. Applications:

- The Boc group is widely used in peptide synthesis. Unlike the TBDMS group, it is cleaved under acidic conditions (e.g., TFA), offering orthogonal protection strategies .

Key Properties : - Molecular Formula: C₁₀H₁₇NO₄

- Molecular Weight: 215.25 g/mol

- Hazard Profile: Moderate toxicity (H302, H315) .

Ethyl 3-Oxocyclobutanecarboxylate (CAS: N/A)

Structural Differences :

- Combines a 3-oxo group with an ethyl ester.

Reactivity : - The ketone enables nucleophilic additions, while the ethyl ester is more hydrolytically stable than methyl esters. Key Properties:

- Molecular Formula: C₇H₁₀O₃

- Molecular Weight: 142.15 g/mol

Q & A

Q. How to design stability studies under simulated physiological conditions for drug discovery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.